molecular formula C25H40O5 B12780930 Pentaerythritol abietate CAS No. 64365-17-9

Pentaerythritol abietate

Cat. No.: B12780930
CAS No.: 64365-17-9
M. Wt: 420.6 g/mol
InChI Key: DUTZBUOZKIIFTG-XWVZOOPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is known for its use in various industrial applications due to its unique chemical properties. This compound is particularly valued for its role in the production of adhesives, coatings, and as a plasticizer in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through the esterification of pentaerythritol with abietic acid. The reaction typically involves heating pentaerythritol and abietic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to temperatures between 150-200°C, and the water by-product is continuously removed. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol abietate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.

Common Reagents and Conditions:

    Esterification: Pentaerythritol and abietic acid with sulfuric acid or p-toluenesulfonic acid as catalysts.

    Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to pentaerythritol and abietic acid.

    Transesterification: Catalyzed by bases such as sodium methoxide or enzymes like lipases.

Major Products:

    Hydrolysis: Pentaerythritol and abietic acid.

    Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

Pentaerythritol abietate has diverse applications in scientific research and industry:

    Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers. It is also employed in the synthesis of various resins and coatings.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in controlled-release formulations due to its stability and non-toxicity.

    Industry: Widely used in the production of adhesives, varnishes, and as a stabilizer in PVC (polyvinyl chloride) formulations.

Mechanism of Action

The mechanism by which pentaerythritol abietate exerts its effects is primarily through its role as a plasticizer and stabilizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients by forming a stable matrix that degrades over time.

Molecular Targets and Pathways:

    Plasticization: Interacts with polymer chains to reduce brittleness.

    Stabilization: Prevents degradation of polymers by acting as a barrier to environmental factors such as heat and UV light.

Comparison with Similar Compounds

    Pentaerythritol tetrastearate: Another ester of pentaerythritol, used similarly as a plasticizer and lubricant.

    Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.

    Neopentyl glycol dibenzoate: Employed as a plasticizer in various polymer applications.

Uniqueness: Pentaerythritol abietate is unique due to its combination of pentaerythritol and abietic acid, which imparts specific properties such as enhanced thermal stability and compatibility with a wide range of polymers. Its ability to act as both a plasticizer and stabilizer makes it particularly valuable in industrial applications.

Properties

CAS No.

64365-17-9

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1

InChI Key

DUTZBUOZKIIFTG-XWVZOOPGSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C

physical_description

Pellets or Large Crystals, Liquid;  Water or Solvent Wet Solid;  Pellets or Large Crystals

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.